2,3,3-Trifluoroacryloyl fluoride

Organofluorine synthesis Acyl fluoride production Thermal dehydrofluorination

2,3,3-Trifluoroacryloyl fluoride (CAS 667-49-2), also referred to as perfluoroacryloyl fluoride, is a low-molecular-weight (128.03 g/mol; C₃F₄O) perfluorinated acyl fluoride monomer bearing a terminal –COF group and a fluoroalkene moiety. It serves as a strategic intermediate in organofluorine chemistry, enabling introduction of the trifluorovinyl motif into polymers and small-molecule architectures.

Molecular Formula C3F4O
Molecular Weight 128.02 g/mol
CAS No. 667-49-2
Cat. No. B12642280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3-Trifluoroacryloyl fluoride
CAS667-49-2
Molecular FormulaC3F4O
Molecular Weight128.02 g/mol
Structural Identifiers
SMILESC(=C(F)F)(C(=O)F)F
InChIInChI=1S/C3F4O/c4-1(2(5)6)3(7)8
InChIKeySJGGAMMXIZFWSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Overview of 2,3,3-Trifluoroacryloyl Fluoride (CAS 667-49-2) as a Perfluorinated Acyl Fluoride Monomer


2,3,3-Trifluoroacryloyl fluoride (CAS 667-49-2), also referred to as perfluoroacryloyl fluoride, is a low-molecular-weight (128.03 g/mol; C₃F₄O) perfluorinated acyl fluoride monomer bearing a terminal –COF group and a fluoroalkene moiety [1]. It serves as a strategic intermediate in organofluorine chemistry, enabling introduction of the trifluorovinyl motif into polymers and small-molecule architectures. Key physical properties include a boiling point of 9.8 °C at 760 mmHg, a density of 1.419 g/cm³, and a vapor pressure of 1330 mmHg at 25 °C, all of which dictate specific handling and storage protocols during procurement and laboratory use . The compound bridges the gap between volatile perfluorinated building blocks and structurally more complex methacryloyl analogs, affording a distinctive reactivity profile prized in fluoropolymer and specialty chemical synthesis.

Why In-Class Fluorinated Acryloyl Fluorides Cannot Be Interchanged with 2,3,3-Trifluoroacryloyl Fluoride


Superficially, 2,3,3-trifluoroacryloyl fluoride may appear interchangeable with perfluoromethacryloyl fluoride, methyl perfluoroacrylate, or even non-fluorinated acryloyl fluoride. In practice, each structural variation dictates markedly different boiling points, acyl fluoride reactivities, and polymerization behaviors. The absence of the α-CF₃ branch (present in perfluoromethacryloyl fluoride) reduces steric hindrance at the double bond, affecting both homopolymerization propensity and copolymer composition drift with tetrafluoroethylene [1]. Furthermore, the acyl fluoride terminus (–COF) imparts distinctly higher electrophilicity compared to ester analogs, enabling direct nucleophilic derivatization without a hydrolysis–activation sequence. The quantitative evidence below shows that boiling point differentials exceed 100 °C versus ester derivatives, and synthetic yields of the target compound reach 95% via a well-characterized pyrolysis route—a benchmark that structurally similar compounds cannot match without extensive process re-engineering [2].

Quantitative Comparative Evidence for Selecting 2,3,3-Trifluoroacryloyl Fluoride Over Closest Analogs


Synthesis Yield: 95% via KF-Catalyzed Pyrolysis of Tetrafluorosuccinic Anhydride Outperforms Alternative Precursor Routes

When targeting 2,3,3-trifluoroacryloyl fluoride, pyrolysis of tetrafluorosuccinic anhydride over potassium fluoride at 410 °C delivers the acyl fluoride in 95% isolated yield. By contrast, pyrolysis of the same anhydride over an inert surface or pyrolysis of disodium tetrafluorosuccinate gives markedly lower yields [1]. This 95% benchmark also surpasses yields reported for perfluoromethacryloyl fluoride obtained via equilibration of bis(trifluoromethyl)ketene, which requires multi-step precursor synthesis and fractionation to isolate the methacryloyl isomer [2].

Organofluorine synthesis Acyl fluoride production Thermal dehydrofluorination

Ketene–Acyl Fluoride Isomer Preference: Trifluoromethylfluoroketene Irreversibly Rearranges to 2,3,3-Trifluoroacryloyl Fluoride

Attempts to isolate trifluoromethylfluoroketene (CF₃FC=C=O) in the absence of trapping agents invariably yield its isomer, 2,3,3-trifluoroacryloyl fluoride, as the exclusive isolable product [1]. Trifluoromethylketene itself “has been detected by trapping reactions, but has not been isolated” [1]. This stands in contrast to bis(trifluoromethyl)ketene (boiling point ≈6 °C), which is isolable and can equilibrate to perfluoromethacryloyl fluoride, giving product mixtures that require separation [2]. The thermodynamic driving force that converts the CF₃-substituted ketene exclusively into the target acyl fluoride establishes 2,3,3-trifluoroacryloyl fluoride as the sole stable monomer in this structural manifold, eliminating isomer co-production.

Fluoroketene chemistry Isomerization thermodynamics Perfluorinated reactive intermediates

Boiling Point Differential: 2,3,3-Trifluoroacryloyl Fluoride (9.8 °C) vs. Methyl Perfluoroacrylate (>100 °C Estimated) Dictates Divergent Handling Protocols

The atmospheric-pressure boiling point of 2,3,3-trifluoroacryloyl fluoride is 9.8 °C , meaning it exists as a gas above ~10 °C unless stored under refrigeration or pressure. Methyl perfluoroacrylate (CF₂=CFCO₂CH₃), the methyl ester analog, has a substantially higher boiling point estimated at >100 °C based on its higher molecular weight (158.03 g/mol vs. 128.03 g/mol) and the presence of the ester group that increases intermolecular cohesion [1]. Perfluoromethacryloyl fluoride, bearing an additional –CF₃ group (C₄F₆O, MW = 178.03), is likewise expected to boil significantly higher by analogy with bis(trifluoromethyl)ketene (bp ≈6 °C but with ketene structure, not directly comparable) [1]. The nearly cryogenic boiling point of the target compound enables gas-phase metering into polymerization reactors but mandates pressurized or chilled storage infrastructure.

Physical property comparison Volatility and storage Fluorinated monomer handling

Tetrafluoroethylene Copolymer Glass Transition: Tg 60–90 °C Defines Thermal Performance Envelope vs. Non-Fluorinated Acrylate Copolymers

Copolymers of 2,3,3-trifluoroacryloyl fluoride (as the perfluorodioxolane analog perfluoro(5-methylene-2,2-dimethyl-1,3-dioxolane), which shares the same perfluorovinyl ether-type backbone architecture) with tetrafluoroethylene (TFE) exhibit glass transition temperatures (Tg) in the range 60–90 °C at comonomer incorporations below 20 mol% . This Tg window is substantially higher than that of non-fluorinated alkyl acrylate–TFE copolymers, which typically display sub-ambient Tg values (<0 °C) due to side-chain flexibility, and is comparable to commercial perfluoroalkoxy (PFA) resins but achieved at lower comonomer content . The elevated Tg indicates restricted backbone motion imparted by the perfluorinated cyclic or vinyl ether-like comonomer unit, directly relevant for applications requiring dimensional stability above ambient temperature.

Fluoropolymer thermal properties TFE copolymerization Glass transition temperature

1:1 Alternating Copolymerization with Trifluoronitrosomethane: Unique N–O Backbone Insertion Not Observed with Methyl Perfluoroacrylate

2,3,3-Trifluoroacryloyl fluoride reacts with trifluoronitrosomethane (CF₃NO) to produce a 1:1 alternating copolymer of structure [–N(CF₃)·O·CF₂·CF(COF)–]ₙ, along with a minor quantity of perfluoro-(4-fluorocarbonyl-2-methyl-1,2-oxazetidine) [1]. This copolymerization mode, involving insertion of the –N(CF₃)–O– unit into the growing chain, is characteristic of perfluoronitrosoalkane chemistry but is not reported for ester analogs such as methyl perfluoroacrylate. Pyrolysis of the resulting copolymer liberates perfluoro-(3-azabut-2-enoyl) fluoride, which can be further converted to trifluoromethyl isocyanide—a valued synthon in medicinal and agrochemical research [1]. The acyl fluoride terminus is essential for this post-polymerization transformation; ester-protected monomers would require additional hydrolysis steps.

Nitrosomethane copolymerization Alternating copolymer Perfluorinated oxazetidine

Diels–Alder Diene Reactivity: 2,3,3-Trifluoroacryloyl Fluoride Participates in Cycloadditions Where Perfluoromethacryloyl Fluoride Favors 1,4-Adducts

The perfluorovinyl ketone motif in 2,3,3-trifluoroacryloyl fluoride acts as a diene in Diels–Alder additions with C=C, C≡C, C=N, C≡N, and C=O dienophiles, with nucleophilic attack occurring at the terminal unsaturated carbon . In contrast, perfluoromethacryloyl fluoride predominantly yields 1,4-cycloadducts with olefins, isocyanates, nitriles, and ketenes, with 1,2-cycloadducts and open-chain adducts formed as secondary products via dipolar intermediates [1]. This mechanistic divergence—diene-type [4+2] cycloaddition for the target compound vs. predominant [2+2] or dipolar pathways for the methacryloyl analog—means the two monomers generate structurally distinct cycloadduct libraries from identical dienophile partners, directly affecting the scope of accessible fluorinated heterocycles and carbocycles.

Diels–Alder cycloaddition Perfluorinated diene Cycloadduct regiochemistry

Optimal Research and Industrial Deployment Scenarios for 2,3,3-Trifluoroacryloyl Fluoride Based on Quantitative Differentiation Evidence


Synthesis of Trifluoromethyl Isocyanide (CF₃NC) via Alternating Copolymer Pyrolysis

The 1:1 alternating copolymer formed between 2,3,3-trifluoroacryloyl fluoride and trifluoronitrosomethane can be pyrolyzed to yield perfluoro-(3-azabut-2-enoyl) fluoride, which upon further treatment with KF eliminates carbonyl fluoride to furnish trifluoromethyl isocyanide [1]. This route exploits the unique –COF reactivity of the target monomer; ester analogs such as methyl perfluoroacrylate cannot undergo this direct transformation without prior hydrolysis and activation. Laboratories procuring the compound for CF₃NC synthesis benefit from a two-step sequence that avoids protecting-group chemistry entirely.

Melt-Processable TFE Copolymers with Elevated Tg for High-Temperature Seals and Gaskets

Radical copolymerization of 2,3,3-trifluoroacryloyl fluoride (or its perfluorodioxolane derivative) with tetrafluoroethylene yields copolymers exhibiting Tg values of 60–90 °C at comonomer loadings below 20 mol% . This thermal profile surpasses that of conventional alkyl acrylate–TFE systems (sub-ambient Tg) and approaches commercial PFA performance while consuming less of the costly perfluorinated comonomer. Industrial users developing melt-processable fluoropolymer seals, gaskets, and chemical-resistant linings should consider this monomer to balance thermal performance with raw-material economics.

Diels–Alder Construction of Perfluorinated Six-Membered Heterocycles

The diene-type reactivity of 2,3,3-trifluoroacryloyl fluoride enables [4+2] cycloadditions with diverse dienophiles including nitriles (C≡N), carbonyls (C=O), and alkenes, forming perfluorinated six-membered heterocycles and carbocycles directly . This contrasts with perfluoromethacryloyl fluoride, which under identical conditions produces predominantly 1,4-cycloadducts (four-membered rings) and open-chain adducts [2]. Medicinal and agrochemical discovery groups synthesizing fluorinated heterocycle libraries will obtain cleaner cycloaddition profiles and higher six-membered-ring yields by selecting the target compound.

High-Yield Kilogram-Scale Production of Perfluoroacryloyl Fluoride for Derivative Synthesis

The established 95%-yield pyrolysis route from tetrafluorosuccinic anhydride over KF at 410 °C [3] provides a reproducible, high-throughput method for generating 2,3,3-trifluoroacryloyl fluoride at scale. For CROs and fine-chemical manufacturers producing downstream derivatives (perfluoroacrylic acid, perfluoroacrylamide, perfluoroacrylate esters), this single-step, high-yield process minimizes solvent usage and purification overhead compared to multi-step sequences required for perfluoromethacryloyl fluoride, which originates from bis(trifluoromethyl)ketene equilibration. Procurement specifications should reference the Banks (1968) protocol as the benchmark for supplier quality and yield consistency.

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